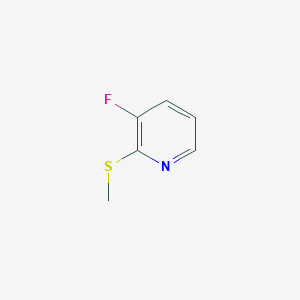

3-Fluoro-2-(thiomethyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLPTZOTWBOYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Thiomethyl Pyridine and Its Derivatives

Pyridine (B92270) Ring Construction with Integrated Fluorine Functionality

A primary strategy for synthesizing 3-fluoro-2-(thiomethyl)pyridine involves constructing the pyridine ring with the fluorine atom already in place. This approach offers the advantage of incorporating the crucial fluorine substituent early in the synthetic sequence.

Cycloaddition and Condensation Reactions for Fluorinated Pyridine Scaffolds

Cycloaddition and condensation reactions represent powerful tools for the de novo synthesis of fluorinated pyridine rings. These methods often involve the reaction of smaller, readily available building blocks to assemble the heterocyclic core.

One notable approach involves the [2+2+2] cycloaddition of diynes with nitrile derivatives, catalyzed by an air-stable iron(II) complex, to produce substituted pyridines. rsc.org Another strategy utilizes the [3+2] cycloaddition reactions of pyridazinium ylides with fluorinated dipolarophiles to generate fluorinated heterocyclic systems. mdpi.com These reactions can proceed with high regioselectivity, offering a direct route to specifically substituted fluoropyridines. mdpi.com For instance, the reaction of 1,2-dihydropyridines can undergo [4+2] cycloaddition with various dienophiles to form 2-azabicyclo[2.2.2]oct-7-enes. nih.gov

Condensation reactions also play a crucial role. A one-pot condensation of diketones with ammonium (B1175870) acetate (B1210297) is a key step in a photoredox-mediated synthesis of 3-fluoropyridines. organic-chemistry.orgacs.org This method allows for the assembly of the pyridine ring from acyclic precursors under relatively mild conditions. acs.org

Photoredox-Mediated Approaches to 3-Fluoropyridines

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, including the formation of C-F bonds and the construction of fluorinated heterocycles. A significant development in the synthesis of 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.orgacs.orgnih.gov This reaction, typically catalyzed by an iridium complex such as fac-Ir(ppy)₃ under blue LED irradiation, is followed by a one-pot condensation with ammonium acetate to yield diversely substituted 3-fluoropyridines. organic-chemistry.orgacs.orgnih.gov

The mechanism involves the reduction of the α,α-difluoro-β-iodoketone by the photoexcited catalyst to generate a radical intermediate. acs.org This radical then adds to the silyl enol ether, and subsequent oxidation and elimination of the silyl group forms a diketone, which then condenses with ammonia (B1221849) to form the pyridine ring. acs.org The efficiency of this process can be enhanced by the addition of triphenylphosphine. organic-chemistry.orgacs.org

| Parameter | Condition | Effect on Yield |

| Catalyst | fac-Ir(ppy)₃ | Effective |

| Ru(bpy)₃(BF₄)₂ | Less Effective | |

| Eosin Y | Less Effective | |

| Solvent | Dimethylformamide (DMF) | High Efficiency |

| Additive | Triphenylphosphine | Notable Acceleration |

This method is valued for its operational simplicity and the use of readily available ketone starting materials. acs.org

Synthesis via 2-Pyridyltrialkylammonium Salts from Pyridine N-Oxides

A regioselective method for the synthesis of 2-fluoropyridines, which can be precursors to further functionalized derivatives, involves the use of 2-pyridyltrialkylammonium salts derived from pyridine N-oxides. acs.orgnih.gov This approach offers mild, metal-free conditions and demonstrates good functional group compatibility. acs.org

The process begins with the activation of a pyridine N-oxide with an agent like tosyl anhydride (B1165640) (Ts₂O) in the presence of a trialkylamine. acs.org This regioselectively forms a 2-pyridyltrialkylammonium salt, which is an isolable intermediate. acs.orgacs.org Subsequent nucleophilic fluorination, often with a fluoride (B91410) source such as cesium fluoride or potassium fluoride, displaces the trialkylammonium group to yield the 2-fluoropyridine (B1216828). acs.org

A key advantage of this method is its predictable regioselectivity. For 3-substituted pyridine N-oxides, the formation of the ammonium salt and subsequent fluorination occur exclusively at the 2-position, para to the existing substituent. acs.org This method has also been successfully applied to the synthesis of ¹⁸F-labeled pyridines for positron emission tomography (PET) imaging. acs.orgnih.gov

Electrophilic Fluorination Strategies for Pyridine Derivatives

Direct C-H fluorination of pyridine rings offers a streamlined approach to fluorinated pyridines by avoiding the need for pre-functionalized substrates. Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly employed for this purpose. nih.govacs.org

The fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding pyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov The regioselectivity of electrophilic fluorination can be influenced by the substituents present on the pyridine ring. For instance, the fluorination of 3-substituted pyridines with silver(II) fluoride (AgF₂) often shows high selectivity for the 2-position. acs.orgresearchgate.net

The reaction conditions, including the solvent and temperature, can be optimized to control the outcome of the fluorination. For example, the fluorination of 1,2-dihydropyridines with Selectfluor® in acetonitrile (B52724) at 0 °C under an argon atmosphere provides the optimal conditions for the synthesis of fluorinated 3,6-dihydropyridines. nih.gov

Thiomethyl Group Introduction and Functionalization

Once the 3-fluoropyridine (B146971) scaffold is in hand, the next critical step is the introduction of the thiomethyl group at the 2-position.

Nucleophilic Thiolation and Subsequent Methylation Routes

The introduction of a sulfur functionality at the 2-position of a 3-fluoropyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 3-position activates the 2-position towards nucleophilic attack.

A common strategy involves the reaction of the 3-fluoropyridine derivative with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), to directly install the thiomethyl group. Alternatively, a two-step process can be employed, involving an initial reaction with a thiolating agent like sodium sulfide (B99878) (Na₂S) or thiourea, followed by methylation of the resulting pyridinethiol.

The reactivity of halopyridines in SNAr reactions is well-established, with 2- and 4-halopyridines being particularly susceptible to nucleophilic displacement. nih.govyoutube.com The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in these systems. acs.org

Defluorinative Thio-functionalization Techniques

The direct conversion of a C-F bond into a C-S bond represents a formidable challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. However, recent advances in transition-metal catalysis have begun to unlock the potential of defluorinative functionalization. While the direct defluorinative thiomethylation of a fluoropyridine to yield this compound has not been extensively documented, the principles of C-F activation on fluoroaromatics provide a strong foundation for such a transformation researchgate.netnih.gov.

Transition-metal complexes, particularly those of rhodium and zirconium, have demonstrated the ability to mediate the cleavage of C-F bonds in fluoropyridines researchgate.netnih.govresearchgate.netacs.org. For instance, zirconocene (B1252598) derivatives can selectively activate the C-F bond at the 2-position of pentafluoropyridine (B1199360) acs.org. This regioselectivity is crucial for the targeted synthesis of 2-substituted pyridines. A plausible, albeit yet to be specifically reported, approach for the synthesis of this compound via a defluorinative route could involve the reaction of 2,3-difluoropyridine (B50371) with a suitable low-valent transition-metal complex to selectively activate the C2-F bond, followed by quenching of the resulting organometallic intermediate with a sulfur electrophile like dimethyl disulfide (CH₃SSCH₃).

A proposed reaction scheme is presented below:

Proposed Defluorinative Thiomethylation

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Plausible Yield |

| 1 | 2,3-Difluoropyridine | Low-valent metal complex (e.g., [Rh(SiPh₃)(PMe₃)₃]) | Organometallic intermediate | - |

| 2 | Organometallic intermediate | Dimethyl disulfide (CH₃SSCH₃) | This compound | Moderate |

One-Pot Multicomponent Syntheses Involving Bis(methylthio)acrolein

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials. The synthesis of substituted 6-(methylthio)pyridines has been achieved through a one-pot, three-component reaction of an active methylene (B1212753) ketone, ammonium acetate, and bis(methylthio)acrolein. This methodology provides a framework for accessing pyridines with a thiomethyl group at the 6-position (which corresponds to the 2-position in standard nomenclature if the ring is numbered from the nitrogen).

To adapt this for the synthesis of this compound, a fluorinated active methylene ketone could be employed as a key building block. For example, the reaction of fluoroacetone (B1215716) with ammonium acetate and bis(methylthio)acrolein under acidic or Lewis acidic catalysis could potentially lead to the formation of the desired this compound scaffold.

Proposed One-Pot Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Fluoroacetone | Ammonium Acetate | Bis(methylthio)acrolein | Acetic Acid/TFA or ZnBr₂ | This compound |

Convergent Coupling Strategies for this compound Scaffolds

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds and have been extended to C-S bond formation rsu.lvyoutube.comnih.govbeilstein-journals.orgresearchgate.net. A convergent approach to this compound would involve the coupling of a pre-functionalized 3-fluoropyridine with a thiomethylating agent.

A viable strategy would be the Suzuki-Miyaura coupling of a 2-halo-3-fluoropyridine (e.g., 2-chloro-3-fluoropyridine) with a suitable thiomethylborane reagent or, more practically, with a combination of a boron source and a thiomethylating agent. However, thiomethylboronic acids are not commonly available. An alternative and more established approach is the palladium-catalyzed coupling of a halo-heteroarene with a thiol in the presence of a base.

A representative reaction is the coupling of 2-chloro-3-fluoropyridine (B99640) with sodium thiomethoxide, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.

Palladium-Catalyzed Thiomethylation of 2-Chloro-3-fluoropyridine

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloro-3-fluoropyridine | Sodium thiomethoxide | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | Good |

| 2-Bromo-3-fluoropyridine | Methyl mercaptan | Pd(OAc)₂ | dppf | K₂CO₃ | Dioxane | 110 | Good |

Data in the table is representative of typical conditions for similar palladium-catalyzed C-S bond forming reactions and should be considered illustrative.

Tandem Nucleophilic Aromatic Substitution (SNAr) for Poly-substituted Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines, particularly when activated by electron-withdrawing groups or halogens nih.gov. A tandem or sequential SNAr approach offers a powerful strategy for the synthesis of poly-substituted pyridines.

To synthesize this compound, a readily available dihalopyridine, such as 2,3-dichloropyridine (B146566) or 2,3-difluoropyridine, can be used as the starting material. The differential reactivity of the halogen atoms allows for a sequential substitution. Typically, the halogen at the 2-position of a pyridine ring is more susceptible to nucleophilic attack than the one at the 3-position.

In a hypothetical two-step sequence, 2,3-dichloropyridine could first be reacted with sodium thiomethoxide under controlled conditions to selectively displace the chlorine at the 2-position. The resulting 2-(thiomethyl)-3-chloropyridine could then be subjected to a halogen exchange (Halex) reaction using a fluoride source, such as potassium fluoride with a phase-transfer catalyst, to introduce the fluorine atom at the 3-position.

Proposed Tandem SNAr Synthesis

| Starting Material | Step 1 Nucleophile | Step 1 Product | Step 2 Reagent | Final Product |

| 2,3-Dichloropyridine | NaSMe | 2-(Thiomethyl)-3-chloropyridine | KF/Kryptofix 222 | This compound |

| 2,3-Difluoropyridine | NaSMe | This compound | - | This compound |

Stereochemical Control in the Synthesis of Fluorinated Pyridine Analogs

While this compound itself is achiral, the principles of stereochemical control are paramount when synthesizing its more complex, chiral analogs, such as the corresponding piperidines, which are of significant interest in medicinal chemistry. The hydrogenation of substituted pyridines to piperidines can generate multiple stereocenters, and controlling the stereochemical outcome is a significant synthetic challenge.

Recent breakthroughs have demonstrated the highly diastereoselective synthesis of fluorinated piperidines from fluoropyridine precursors nih.govacs.org. A notable strategy involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process that yields all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity acs.org. This method capitalizes on the directing effect of the substituents on the pyridine ring during the hydrogenation process.

Furthermore, the synthesis of enantioenriched fluorinated piperidines has been achieved through the hydrogenation of pyridines bearing a chiral auxiliary acs.org. For instance, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner, followed by the in-situ cleavage of the auxiliary to afford the enantioenriched piperidine (B6355638) acs.org.

Diastereoselective Hydrogenation of a 3-Fluoropyridine Derivative

| Substrate | Catalyst | Conditions | Product | Diastereomeric Ratio (cis:trans) |

| 3-Fluoro-5-methylpyridine | Rh/C | H₂ (50 bar), rt | cis-3-Fluoro-5-methylpiperidine | >95:5 |

| 2-Aryl-5-fluoropyridine | Pd/C | H₂ (50 bar), rt | cis-2-Aryl-5-fluoropiperidine | >95:5 |

Enantioselective Synthesis of a 3-Fluoropiperidine (B1141850) Analog

| Chiral Auxiliary | Hydrogenation Conditions | Cleavage | Final Product | Enantiomeric Ratio |

| Oxazolidine | H₂, Pd/C, H⁺ | Reduction of imine intermediate | Enantioenriched 3-fluoropiperidine derivative | 95:5 |

The data presented in the tables for stereochemical control are based on reported literature values for analogous systems.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 2 Thiomethyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The electronic properties of the pyridine ring, influenced by the electronegative nitrogen atom and the fluorine substituent, govern its reactivity towards various chemical transformations.

Site-Selective Functionalization of the Pyridine Ring

The functionalization of the pyridine ring in 3-Fluoro-2-(thiomethyl)pyridine is a nuanced process, with the existing substituents directing the position of incoming groups. Generally, in pyridine systems, the positions ortho and para to the nitrogen atom (C2, C6, and C4) are electron-deficient and thus susceptible to nucleophilic attack. Conversely, these positions are deactivated towards electrophilic substitution.

Studies on related 3-substituted pyridines have shown that C-H functionalization often occurs with a preference for the C2 and C6 positions. For instance, several 3-substituted pyridines undergo fluorination with exclusive selectivity to form the 2-fluoro-3-substituted pyridine product. acs.orgnih.gov This preference is attributed to the electronic activation of these positions by the ring nitrogen. However, the presence of substituents can also introduce steric hindrance, potentially directing functionalization to the less hindered C6 position.

In the context of this compound, the C4 and C6 positions represent the most likely sites for further functionalization. The C5 position, being meta to the nitrogen, is less electronically activated for nucleophilic attack. The potential sites for functionalization are summarized in the table below.

| Position | Electronic Character | Predicted Reactivity towards Nucleophiles | Predicted Reactivity towards Electrophiles |

| C4 | Electron-deficient (para to N) | High | Low |

| C5 | Electron-rich (meta to N) | Low | Moderate |

| C6 | Electron-deficient (ortho to N) | High | Low |

Reactivity of the C-F Bond in SNAr Processes

The Carbon-Fluorine (C-F) bond in fluorinated aromatic compounds, particularly in electron-deficient rings like pyridine, is a key site for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of the fluorine atom makes it a good leaving group in such reactions. acs.org

In principle, the C-F bond at the 3-position of this compound can be displaced by a variety of nucleophiles. However, the success of this transformation is highly dependent on the reaction conditions and the nature of the nucleophile. Research on other fluoropyridines has demonstrated that SNAr reactions are often facilitated by strong electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. youtube.com While the pyridine nitrogen itself serves as an electron-withdrawing group, the position of the fluorine atom at C3 is not as activated as those at the C2 or C4 positions. youtube.comvaia.com

For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride (B91410) in these systems. acs.org However, nucleophilic substitution at the 3-position of pyridines is generally more challenging compared to the 2- and 4-positions. youtube.comvaia.com The successful substitution of the fluorine atom in this compound would likely require strong nucleophiles and potentially harsh reaction conditions.

Transformations of the Thiomethyl Substituent

The thiomethyl group at the C2 position offers a versatile handle for a range of chemical modifications, including oxidation, cleavage, and its use as a directing group for further derivatization.

Oxidation Reactions: Sulfoxide (B87167) and Sulfone Formation

The sulfur atom in the thiomethyl group is readily susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation can significantly alter the electronic and steric properties of the molecule, which can be useful in modulating its biological activity or in facilitating further synthetic steps.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. jchemrev.com Mild oxidizing agents, such as hydrogen peroxide under controlled conditions, can selectively produce the sulfoxide. nih.govmdpi.com Stronger oxidizing agents or more forcing conditions will typically lead to the formation of the sulfone. organic-chemistry.org

The oxidation of related 2-(methylthio)pyridine (B99088) derivatives has been well-documented. For example, the oxidation of sulfides to sulfoxides can be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) on silica (B1680970) gel or a combination of hydrogen peroxide and a tantalum carbide catalyst. organic-chemistry.orgorganic-chemistry.org Complete oxidation to the sulfone can be accomplished with reagents such as urea-hydrogen peroxide and phthalic anhydride (B1165640). organic-chemistry.org

| Transformation | Reagent Example | Product |

| Sulfide (B99878) to Sulfoxide | Hydrogen Peroxide (controlled) | 3-Fluoro-2-(methylsulfinyl)pyridine |

| Sulfide to Sulfone | Hydrogen Peroxide (excess), Potassium Permanganate | 3-Fluoro-2-(methylsulfonyl)pyridine |

Cleavage and Replacement Reactions of the Thiomethyl Group

The thiomethyl group can be cleaved from the pyridine ring under specific conditions, allowing for the introduction of other functional groups at the C2 position. This can be a valuable strategy for the synthesis of diverse pyridine derivatives.

One common method for the cleavage of a thiomethyl group involves its activation, for instance, by conversion to a sulfonium (B1226848) salt, followed by nucleophilic displacement. Reactions of 2-alkylthiopyridinium salts with active methylene (B1212753) compounds have been shown to result in the substitution of the alkylthio group. clockss.org This suggests that the thiomethyl group in this compound could be replaced by various nucleophiles following its activation.

Furthermore, in some contexts, the sulfonyl group (formed by oxidation of the thiomethyl group) can act as a better leaving group than a halogen in nucleophilic aromatic substitution reactions. nih.govacs.org Therefore, oxidation of the thiomethyl group to a sulfone could facilitate its subsequent replacement by a nucleophile at the C2 position.

Role of the Thiomethyl Group in Enabling Further Derivatizations

The thiomethyl group is not merely a site for transformation but can also play a crucial role in directing further functionalization of the pyridine ring. The sulfur atom can coordinate to metal catalysts, potentially directing C-H activation or other metal-catalyzed cross-coupling reactions to adjacent positions.

While direct evidence for this compound is not available, studies on related 2-thiomethyl substituted heterocycles suggest that the thiomethyl group can influence the regioselectivity of subsequent reactions. For example, in some systems, the presence of a thioether can direct lithiation to the ortho position. This directing effect could potentially be exploited for the functionalization of the C3 position, although this would be in competition with the electronic effects of the pyridine nitrogen.

Moreover, the thiomethyl group itself can be a precursor to other functionalities. As mentioned, its oxidation to a sulfone creates a good leaving group, enabling a wide range of nucleophilic substitution reactions at the C2 position. This two-step sequence of oxidation followed by substitution provides a versatile platform for introducing diverse substituents that may not be accessible through direct methods.

Reactivity of the Fluoro Substituent

The fluorine atom at the C3 position significantly influences the electronic properties of the pyridine ring, playing a crucial role in its reaction pathways.

C-F Bond Activation and Selective Functionalization

The carbon-fluorine bond in fluorinated aromatic and heteroaromatic compounds is the strongest single bond to carbon, yet it can be activated for functionalization through several mechanisms. In the context of fluoropyridines, the high electronegativity of fluorine makes the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This process is often faster for fluoropyridines compared to their chloro-substituted counterparts. nih.gov The functionalization is achieved by the displacement of the fluoride ion by a variety of nucleophiles, a reaction sequence that is valuable for the late-stage modification of complex molecules. nih.gov

Hydrodefluorination Pathways under Reductive Conditions

Hydrodefluorination (HDF) is a chemical transformation where a fluorine atom is replaced by a hydrogen atom. This reaction is typically carried out under reductive conditions. While specific studies detailing the hydrodefluorination of this compound are not prevalent, the reactivity of other fluorinated pyridines provides insight into potential pathways. For example, the catalytic hydrodefluorination of pentafluoropyridine (B1199360) using a rhodium-hydride complex and a silane (B1218182) reducing agent has been shown to proceed regioselectively, yielding a mixture of tetra- and trifluorinated pyridines. chemicalbook.com The reaction demonstrates that C-F bonds on the pyridine ring can be selectively reduced, with the regioselectivity influenced by the other substituents present on the ring. chemicalbook.com Such transformations are crucial for accessing pyridine derivatives with specific fluorine substitution patterns.

Cascade and Domino Reactions Incorporating this compound

Cascade or domino reactions are highly efficient synthetic processes that involve the formation of multiple chemical bonds in a single operation without isolating intermediates. These reactions offer significant advantages in terms of atom economy and reduction of waste. While the concept has been applied to synthesize complex heterocyclic systems like thieno[3,2-c]pyridinones and various thiazole (B1198619) derivatives, specific examples incorporating this compound are not extensively documented in the surveyed literature. rsc.orgnih.gov The development of such reactions for this specific scaffold remains an area for future exploration.

Chemo- and Regioselective Functionalization Studies

The selective functionalization of the pyridine ring is a key challenge in synthetic chemistry. For substituted pyridines like this compound, the existing groups direct the position of further modifications.

A notable strategy for the regioselective difunctionalization of pyridines involves the generation of highly reactive pyridyne intermediates. Research on a closely related analogue, 3-chloro-2-alkylthio-pyridine, demonstrates a powerful method for introducing substituents at the C3 and C4 positions. nih.gov This process begins with the regioselective lithiation at the C4 position, followed by transmetalation with a Grignard reagent. Subsequent heating eliminates the halide and the adjacent metal, generating a 3,4-pyridyne intermediate. nih.gov This reactive species is then trapped in a regioselective manner by the Grignard moiety adding to the C4 position, followed by an electrophilic quench at the C3-magnesiated position. nih.gov This methodology, adaptable to continuous flow systems, yields a variety of 2,3,4-trisubstituted pyridines. nih.gov

The table below summarizes the results from the difunctionalization of a 3-chloro-2-ethoxy-pyridine analogue via a 3,4-pyridyne intermediate, illustrating the potential scope for similar transformations with this compound.

Table 1: Regioselective Difunctionalization of a 3,4-Pyridyne Intermediate Analogue Based on the reactions of 3-chloro-2-ethoxypyridine. nih.gov

| Grignard Reagent (RMgX) | Electrophile (E-X) | Product (Structure not shown) | Yield |

| 4-MeO-C₆H₄MgBr | I₂ | 7aa | 80% |

| 4-MeO-C₆H₄MgBr | Allyl-Br | 7ab | 77% |

| 4-MeO-C₆H₄MgBr | PhCHO | 7ac | 65% |

| 4-MeO-C₆H₄MgBr | MeOD | 7ad | 85% |

| 4-F-C₆H₄MgBr | I₂ | 7ba | 78% |

| 4-CF₃-C₆H₄MgBr | I₂ | 7ca | 75% |

| PhMgBr | I₂ | 7da | 76% |

| n-BuMgBr·LiCl | I₂ | 7ha | 60% |

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 2 Thiomethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis for Structural Assignment

A complete NMR analysis of 3-Fluoro-2-(thiomethyl)pyridine would involve the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the thiomethyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing fluorine atom and the thiomethyl group. The multiplicity of these signals (singlet, doublet, triplet, etc.) would arise from spin-spin coupling between adjacent protons, providing crucial information about their relative positions on the pyridine ring. The methyl protons of the thiomethyl group would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The pyridine ring carbons would appear in the aromatic region, with their chemical shifts significantly affected by the fluorine substituent. The carbon atom directly bonded to the fluorine would exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon of the thiomethyl group would be observed in the aliphatic region.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single resonance would be expected for the fluorine atom at the C-3 position. The precise chemical shift would be indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable in the respective NMR spectra, further confirming the structure.

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Hypothetical)

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.0 - 8.5 | m | JHH | Pyridine ring protons |

| ¹H | 2.0 - 3.0 | s | - | -SCH₃ |

| ¹³C | 110 - 160 | d | ¹JCF | C-F |

| ¹³C | 110 - 160 | m | JCC, JCF | Other pyridine ring carbons |

| ¹³C | 10 - 25 | q | ¹JCH | -SCH₃ |

| ¹⁹F | -110 to -140 | m | JFH | - |

Note: This table is a hypothetical representation of expected data. Actual experimental values are required for a definitive analysis.

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A 2D Homonuclear Correlation Spectroscopy (COSY) experiment would reveal correlations between coupled protons. Cross-peaks in the COSY spectrum would definitively establish the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): A 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum would show correlations between protons and their directly attached carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrational Analysis

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring and the methyl group.

C=C and C=N stretching vibrations within the pyridine ring.

C-F stretching vibration , which is typically a strong band in the infrared spectrum.

C-S stretching vibration of the thiomethyl group.

Ring breathing modes of the pyridine skeleton.

The complementary nature of FT-IR and Raman spectroscopy would be utilized for a complete vibrational analysis.

Expected Vibrational Frequencies for this compound (Hypothetical)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |

| C=N, C=C stretch | 1400 - 1600 | Strong | Strong |

| C-F stretch | 1200 - 1350 | Strong | Weak |

| C-S stretch | 600 - 800 | Medium | Strong |

Note: This table is a hypothetical representation. Experimental spectra are necessary for accurate assignments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule breaks apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular mass of the compound. This allows for the determination of the elemental formula with a high degree of confidence, confirming the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur in the correct proportions.

Expected Mass Spectrometry Data for this compound

| Technique | Expected Result | Information Obtained |

| MS | Molecular ion peak (m/z) | Confirmation of molecular weight |

| MS | Fragmentation pattern | Structural information |

| HRMS | Exact mass measurement | Determination of elemental formula |

Computational and Theoretical Investigations of 3 Fluoro 2 Thiomethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of pyridine (B92270), DFT calculations, particularly using the B3LYP functional with various basis sets, have been employed to determine structural and spectroscopic characteristics. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

The geometry of pyridine derivatives is influenced by the nature and position of substituents on the ring. DFT calculations are used to find the most stable conformation (the global minimum on the potential energy surface) by optimizing the bond lengths, bond angles, and dihedral angles. For fluoropyridines, studies have shown that the ring bond distances are generally similar to those of pyridine. However, substitutions can cause slight distortions in the pyridine ring. For instance, in 2-fluoropyridine (B1216828), the C-N bond adjacent to the fluorine atom is observed to be shorter. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Related Pyridine Derivatives (Note: This table is illustrative and based on general findings for substituted pyridines, not specific experimental or calculated values for 3-Fluoro-2-(thiomethyl)pyridine.)

| Parameter | Typical Value (Å/°) | Description |

|---|---|---|

| C-F Bond Length | ~1.35 Å | The length of the covalent bond between a carbon atom of the pyridine ring and the fluorine atom. |

| C-S Bond Length | ~1.77 Å | The length of the covalent bond between a carbon atom of the pyridine ring and the sulfur atom of the thiomethyl group. |

| S-CH₃ Bond Length | ~1.82 Å | The length of the covalent bond between the sulfur atom and the methyl group carbon. |

| C-C-N Bond Angle | ~123° | An example of a bond angle within the pyridine ring, which can be distorted by substitution. |

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule. DFT calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. researchgate.net For fluoropyridines, the C-F stretching frequency is a characteristic vibration. researchgate.net

Studies on 2-fluoropyridine and 3-fluoropyridine (B146971) have shown excellent agreement between experimental spectra and those predicted by DFT calculations. researchgate.net The characteristic C-F stretching vibration in fluoropyridines is typically observed in the range of 1150-1250 cm⁻¹. researchgate.net For a molecule like this compound, the vibrational spectrum would also feature modes associated with the thiomethyl group, such as C-S stretching and CH₃ rocking and stretching vibrations.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Related Fluoropyridines (cm⁻¹) (Note: This table is based on data for 2-fluoropyridine and 3-fluoropyridine to illustrate the utility of DFT in spectral analysis.)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| Ring Breathing | ~1000 | ~1000 |

| C-H Stretch | ~3050-3100 | ~3050-3100 |

| C-F Stretch | ~1200 | ~1200 |

Nuclear Magnetic Shielding Tensor Calculations for NMR Chemical Shifts

Theoretical calculations of nuclear magnetic shielding tensors allow for the prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). This is a valuable tool for structure elucidation. For fluoropyridine compounds, ¹⁹F NMR is particularly informative. The chemical shift of the fluorine atom is sensitive to its electronic environment within the molecule. For 3-fluoropyridine, the ¹⁹F chemical shift has been documented and can be compared with calculated values. spectrabase.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. rsc.orgchemicalbook.com

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

For pyridine and its derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the aromatic ring. researchgate.net The introduction of substituents like fluorine and thiomethyl groups will alter the energies and distributions of these orbitals. The fluorine atom, being highly electronegative, is expected to lower the energy of the molecular orbitals. The thiomethyl group can act as a weak π-donor. Computational studies on various pyridine derivatives have shown that the HOMO-LUMO gap is a critical parameter in assessing their reactivity. tjnpr.org

Table 3: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Pyridine Derivatives (Note: These values are for illustrative purposes and are not specific to this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridine | -6.7 | -0.5 | 6.2 |

| 2-Fluoropyridine | -7.0 | -0.8 | 6.2 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In a molecule like this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the fluorine and sulfur atoms and the antibonding orbitals of the pyridine ring (e.g., n(F) -> π* or n(S) -> π*). These interactions can influence the geometry, electron density distribution, and reactivity of the molecule. The analysis of such interactions in similar systems has provided valuable insights into their electronic structures.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative potential, associated with sites prone to electrophilic attack, while blue regions denote positive potential, indicating sites susceptible to nucleophilic attack.

For pyridine and its derivatives, the nitrogen atom generally exhibits a region of negative electrostatic potential, making it a primary site for electrophilic interaction. In a study on substituted pyridines, it was observed that the introduction of different functional groups significantly alters the MEP map. nih.gov For instance, in aminopyridines, the nitrogen of the pyridine ring shows a pronounced negative potential, influencing its susceptibility to N-oxidation. nih.gov

In the case of this compound, the presence of the electronegative fluorine atom at the 3-position and the thiomethyl group at the 2-position creates a complex charge distribution. The fluorine atom, being highly electronegative, will draw electron density towards itself, creating a region of negative potential around it. Conversely, the sulfur atom in the thiomethyl group, with its lone pairs of electrons, can also contribute to the electronic landscape.

Computational studies on fluorinated pyridines have shown that the fluorine substituent can decrease the basicity of the pyridine nitrogen. acs.org This suggests that the negative potential around the nitrogen in this compound might be less intense compared to unsubstituted pyridine. The MEP analysis would likely reveal distinct regions of negative potential around both the fluorine and nitrogen atoms, as well as the sulfur atom, each with varying intensities. These sites would be the most probable points of interaction for electrophiles. Conversely, the hydrogen atoms of the pyridine ring and the methyl group would exhibit positive potential.

A detailed MEP analysis of this compound would provide a comprehensive picture of its charge distribution, which is crucial for understanding its intermolecular interactions and predicting its behavior in chemical reactions. Statistical analysis has shown that the MEP can be a general and versatile measure for substituent effects in various chemical reactions. rsc.org

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Pyridine Nitrogen | Negative | Site for electrophilic attack and protonation |

| Fluorine Atom | Strongly Negative | Site for electrophilic attack and hydrogen bonding |

| Sulfur Atom | Moderately Negative | Potential site for electrophilic attack |

| Aromatic Hydrogens | Positive | Sites for nucleophilic attack |

| Methyl Hydrogens | Positive | Sites for nucleophilic attack |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. ias.ac.in Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of novel materials. ias.ac.inrsc.org

The NLO properties of a molecule are primarily described by its polarizability (α) and first hyperpolarizability (β). For this compound, the pyridine ring acts as a π-conjugated system. The fluorine atom at the 3-position is an electron-withdrawing group, while the thiomethyl group at the 2-position can act as an electron-donating group due to the lone pairs on the sulfur atom. This donor-acceptor arrangement suggests that this compound could possess interesting NLO properties.

Computational studies on pyridine derivatives have shown that their NLO properties are sensitive to the nature and position of substituents. wseas.usscribd.com For instance, a theoretical investigation of 2-aminopyridinium p-toluenesulphonate, a D-π-A-π-A type material, confirmed its good nonlinear behavior through calculated static hyperpolarizability values. ias.ac.in Similarly, studies on other organic molecules have demonstrated that the presence of sulfur-rich moieties can enhance NLO properties. ias.ac.in

The prediction of NLO properties for this compound would involve calculating the components of the polarizability and hyperpolarizability tensors using quantum chemical methods. These calculations would likely show that the molecule possesses a non-zero first hyperpolarizability, indicating its potential as a second-order NLO material. The magnitude of the NLO response would depend on the extent of intramolecular charge transfer from the thiomethyl group to the fluorinated pyridine ring.

Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound

| NLO Property | Predicted Value/Characteristic | Significance |

| Polarizability (α) | Moderate to High | Indicates the ease of distortion of the electron cloud. |

| First Hyperpolarizability (β) | Non-zero | Suggests potential for second-order NLO applications. |

| Intramolecular Charge Transfer | Present | From the thiomethyl group to the fluorinated pyridine ring, contributing to the NLO response. |

Quantum Chemical Characterization of Molecular Parameters

Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of a molecule through various molecular parameters. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. emerginginvestigators.org

For this compound, the HOMO is likely to be localized on the thiomethyl group and the pyridine ring, reflecting the electron-donating nature of the sulfur atom. The LUMO is expected to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing fluorine atom.

Computational studies on similar molecules provide a basis for these predictions. For example, a DFT study of 2-bromo-3-hydroxy-6-methyl pyridine calculated the HOMO-LUMO energy gap to be 5.39512 eV. jocpr.com In another study on fluorinated allopurinol, fluorination was found to increase the HOMO-LUMO energy gap, suggesting an increase in chemical stability. emerginginvestigators.org Conversely, a study on 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives found that methylation decreased the HOMO-LUMO gap. ymerdigital.com

Based on these findings, the HOMO-LUMO gap of this compound is expected to be influenced by the competing effects of the fluoro and thiomethyl substituents. The precise value would require specific DFT calculations. Other important quantum chemical parameters that can be calculated include ionization potential, electron affinity, electronegativity, and chemical hardness, all of which contribute to a comprehensive understanding of the molecule's reactivity.

Table 3: Predicted Quantum Chemical Parameters of this compound

| Parameter | Predicted Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates a good electron-donating capability, likely from the sulfur atom. |

| LUMO Energy | Relatively Low | Indicates a good electron-accepting capability, influenced by the fluorine atom. |

| HOMO-LUMO Energy Gap | Moderate | Reflects a balance between reactivity and stability. |

| Dipole Moment | Non-zero | Indicates a polar molecule due to the electronegativity differences of the substituents. |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are often difficult to study experimentally. For this compound, several types of reactions could be investigated through computational modeling.

One important class of reactions for pyridine derivatives is nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces a leaving group on the pyridine ring. quimicaorganica.org For this compound, the fluorine atom could potentially act as a leaving group. The feasibility of such a reaction would depend on the stability of the intermediate Meisenheimer complex. Computational modeling can be used to calculate the energy profile of the reaction, identifying the transition states and determining the activation barriers. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack, particularly at the 2- and 4-positions. quimicaorganica.org However, substitution at the 3-position is generally slower. quimicaorganica.org The presence of the thiomethyl group at the 2-position would also influence the regioselectivity and rate of the reaction.

Another potential reaction for investigation is the oxidation of the sulfur atom in the thiomethyl group to form a sulfoxide (B87167) or sulfone. Computational modeling could help to understand the mechanism of this oxidation, including the role of different oxidizing agents and the energetics of the reaction.

Furthermore, reactions involving the pyridine nitrogen, such as N-oxidation or quaternization, can be modeled. As discussed in the MEP section, the electronic environment of the nitrogen atom is significantly affected by the substituents, which in turn affects its reactivity. Computational studies can quantify these effects by calculating the proton affinity and the activation energies for reactions at the nitrogen center. For instance, a study on the synthesis of 3-fluoropyridines described a photoredox-mediated coupling reaction, proposing a mechanism involving radical intermediates. acs.org

By modeling these and other potential reactions, a deeper understanding of the chemical behavior of this compound can be achieved, guiding its use in synthesis and materials design.

3 Fluoro 2 Thiomethyl Pyridine As a Versatile Synthetic Intermediate and Building Block

Facilitating the Synthesis of Highly Substituted Pyridines

The development of synthetic routes to polysubstituted pyridines is of significant interest due to their prevalence in biologically active compounds. 3-Fluoro-2-(thiomethyl)pyridine serves as an excellent starting point for the synthesis of highly decorated pyridine (B92270) rings through sequential and site-selective functionalization. The reactivity of the thiomethyl and fluoro groups can be strategically exploited to introduce a variety of substituents.

A plausible strategy for the synthesis of polysubstituted pyridines from this compound involves the initial oxidation of the thiomethyl group. The thiomethyl group can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is an excellent leaving group, facilitating nucleophilic aromatic substitution at the C-2 position. organic-chemistry.org This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and carbanions, at this position.

Following the substitution at C-2, the fluorine atom at the C-3 position can be targeted. While nucleophilic aromatic substitution of a fluorine on a pyridine ring can be challenging, it is often achievable, particularly with the presence of activating groups. researchgate.netrsc.org Alternatively, the fluorine atom can be left intact to modulate the electronic properties and metabolic stability of the final molecule. This stepwise approach, capitalizing on the differential reactivity of the thiomethyl (or its oxidized forms) and fluoro substituents, provides a reliable pathway to a variety of 2,3-disubstituted pyridines. Further functionalization at other positions on the pyridine ring can be achieved through methods such as lithiation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation.

Precursor in the Construction of Fused Heterocyclic Ring Systems (e.g., Pyrido[2,3-d]pyrimidines)

Fused heterocyclic ring systems are prominent scaffolds in numerous pharmacologically active compounds. Pyrido[2,3-d]pyrimidines, for instance, are known to exhibit a wide range of biological activities, including kinase inhibition. nih.govrsc.org this compound can serve as a valuable precursor for the synthesis of these important fused systems.

The construction of the pyrido[2,3-d]pyrimidine (B1209978) core often proceeds from a 3-aminopyridine-2-carboxylic acid or a related derivative. nih.gov A key transformation to enable the use of this compound in this context is the conversion of the C-4 position to an amino group. This can be achieved through a nucleophilic aromatic substitution reaction on a derivative where the C-4 position is activated. For example, nitration of the pyridine ring followed by reduction of the nitro group is a common strategy. A more direct approach could involve the conversion of the 3-fluoro group to an amino group. While direct nucleophilic substitution of a 3-fluoropyridine (B146971) with an amine can be difficult, methods have been developed to achieve this transformation. researchgate.netnih.govrsc.org

Once the 4-amino functionality is installed, the thiomethyl group at C-2 and the existing ring structure can be elaborated to form the pyrimidine (B1678525) ring. For instance, the thiomethyl group could be converted into other functionalities that can participate in the cyclization reaction. The synthesis of various pyrido[2,3-d]pyrimidine derivatives often involves the condensation of a suitably substituted aminopyridine with a three-carbon fragment or the intramolecular cyclization of an appropriately functionalized pyridine. nih.gov The presence of the fluorine atom at a position that would become part of the final fused system can impart unique properties to the resulting molecule.

Applications in the Generation of Fluorinated Piperidine (B6355638) Scaffolds

Fluorinated piperidines are highly sought-after building blocks in drug discovery, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. snmjournals.org The catalytic hydrogenation of fluorinated pyridines represents a direct and atom-economical approach to access these valuable saturated heterocycles. researchgate.netrsc.org

This compound is a suitable substrate for this transformation. The hydrogenation of the pyridine ring can be achieved using various catalyst systems under hydrogen pressure. Palladium on carbon (Pd/C) and rhodium-based catalysts are commonly employed for the reduction of pyridine rings. rsc.orgstackexchange.com The reaction conditions, such as the choice of catalyst, solvent, and the presence of additives like acids, can be optimized to achieve high yields and diastereoselectivity, particularly when other substituents are present on the ring. acs.org

The hydrogenation of this compound would yield the corresponding 3-fluoro-2-(thiomethyl)piperidine. The stereochemical outcome of the reduction, leading to either cis or trans isomers with respect to the substituents, can often be controlled by the choice of catalyst and reaction conditions. rsc.orgsnmjournals.org The resulting fluorinated piperidine scaffold, retaining the thiomethyl group, is a valuable intermediate that can be further elaborated, for example, by oxidation of the sulfur atom or by utilizing the secondary amine of the piperidine ring for further derivatization.

Utilization in Palladium-Catalyzed Coupling Chemistry for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of carbon-carbon bonds in the synthesis of complex organic molecules. youtube.comznaturforsch.com this compound and its derivatives are well-suited for participation in these powerful transformations, enabling the assembly of intricate molecular architectures.

A key derivative of this compound for this purpose is its corresponding boronic acid or boronic ester. These can be prepared from the parent heterocycle through a halogen-metal exchange followed by quenching with a borate (B1201080) ester. znaturforsch.com For instance, lithiation of the pyridine ring at a specific position followed by reaction with trialkyl borate and subsequent hydrolysis would yield the desired boronic acid. These boronic acid derivatives are stable, versatile coupling partners in Suzuki-Miyaura reactions.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. youtube.com The this compound-derived boronic acid can be coupled with a wide range of aryl and heteroaryl halides or triflates to introduce new carbon-carbon bonds at the position of the boronic acid. This provides a modular and efficient method for the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmaceuticals and advanced materials. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base.

Below is a table summarizing representative palladium-catalyzed coupling reactions involving pyridine derivatives, illustrating the versatility of this approach.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Base | Product Type |

| Pyridine-boronic acid | Aryl halide | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted pyridine |

| Halopyridine | Arylboronic acid | Pd(OAc)₂ / K₂CO₃ | Aryl-substituted pyridine |

| Pyridine-boronic ester | Heteroaryl triflate | PdCl₂(dppf) / Cs₂CO₃ | Heteroaryl-substituted pyridine |

Role in the Development of Modular Synthetic Approaches

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in modern organic chemistry. nih.gov this compound embodies the principles of a modular building block due to the distinct and orthogonal reactivity of its functional groups. This allows for the programmed and sequential introduction of various molecular fragments, leading to a diverse range of target structures from a single, versatile starting material.

The synthetic utility of this compound in a modular approach can be envisioned as a series of selective transformations:

Functionalization via the Thiomethyl Group: The thiomethyl group can be selectively oxidized to a sulfone, which then acts as a leaving group for nucleophilic aromatic substitution at the C-2 position. This allows for the "plugging in" of a variety of molecular modules at this site.

Functionalization via the Fluoro Group: The C-3 fluoro group can be displaced by certain nucleophiles, offering another point of diversification. Alternatively, it can be retained to fine-tune the electronic properties of the molecule.

Functionalization via C-H Activation/Metallation: The other positions on the pyridine ring (C-4, C-5, and C-6) are amenable to functionalization through C-H activation or metallation-trapping protocols. For instance, selective lithiation at one of these positions followed by reaction with an electrophile introduces another module. Conversion to a boronic acid at one of these sites prepares the molecule for palladium-catalyzed coupling.

Transformation of the Pyridine Ring: The entire pyridine core can be considered a module that can be transformed, for example, through hydrogenation to a fluorinated piperidine scaffold, as discussed previously.

This ability to selectively address different positions on the pyridine ring through a variety of chemical transformations makes this compound a highly valuable platform for the development of modular synthetic routes to complex and functionally diverse molecules. This approach is particularly powerful in the context of library synthesis for drug discovery, where rapid access to a wide range of analogues is essential.

Medicinal Chemistry and Agrochemical Research Perspectives of the 3 Fluoro 2 Thiomethyl Pyridine Scaffold

Impact of Fluorine on Conformational Preferences and Intermolecular Interactions within Scaffold Design

The substitution of hydrogen with fluorine can have a profound impact on the three-dimensional structure of a molecule, influencing its conformational preferences and the way it interacts with its biological target. These effects are rooted in the unique stereoelectronic properties of the fluorine atom and are a critical consideration in rational drug design.

A key phenomenon is the "gauche effect," where the presence of a highly electronegative fluorine atom can stabilize a "gauche" (offset) conformation around a neighboring carbon-carbon or carbon-heteroatom bond, which might otherwise be sterically disfavored. This occurs due to hyperconjugative interactions between the C-F bond and adjacent molecular orbitals. In the context of the 3-fluoro-2-(thiomethyl)pyridine scaffold, the highly polarized C-F bond can exert a significant influence on the rotational preference of the thiomethyl group around the C2-S bond. This can lock the molecule into a specific, low-energy conformation that pre-organizes it for optimal binding to a target protein, thereby reducing the entropic penalty upon binding and potentially increasing affinity.

Beyond influencing conformation, the fluorine atom plays a direct role in intermolecular interactions within a protein's binding site. While the C-F bond is not a strong hydrogen bond acceptor like an oxygen or nitrogen atom, it can participate in a range of weaker, yet significant, non-covalent interactions that contribute to binding affinity. These interactions include:

Weak Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor from suitable donor groups on the protein.

Dipole-Dipole and Multipolar Interactions: The highly polarized C-F bond can engage in favorable electrostatic interactions with polar groups in the binding pocket, such as the backbone carbonyls of the protein.

Orthogonal Multipolar Interactions: Fluorine can form favorable interactions with the carbon atom of amide carbonyl groups.

Hydrophobic Interactions: Despite its electronegativity, an organically bound fluorine atom is relatively hydrophobic and can make favorable contacts with nonpolar side chains of amino acids.

The strategic placement of fluorine, as seen in the this compound scaffold, thus serves a dual purpose. It can enforce a bioactive conformation and introduce new, favorable intermolecular contacts with the target protein. Understanding and leveraging these subtle but powerful effects are key to exploiting fluorinated scaffolds in the design of potent and selective therapeutic and agrochemical agents.

| Orthogonal C-F···C=O | An interaction between the fluorine and the carbon of a protein carbonyl group. | Provides specific, directional interactions that can enhance affinity and selectivity. |

Future Research Directions and Outlook for 3 Fluoro 2 Thiomethyl Pyridine Chemistry

Innovation in Sustainable and Green Synthetic Methodologies

The future synthesis of 3-Fluoro-2-(thiomethyl)pyridine and its derivatives must align with the principles of green chemistry to ensure environmental and economic viability. nih.govrasayanjournal.co.inijarsct.co.in Current synthetic routes often rely on traditional methods that may involve harsh conditions or hazardous reagents. ijarsct.co.in Future research should focus on developing eco-friendly alternatives.

Key areas for innovation include:

Catalysis: The development of novel catalysts, including biocatalysts and enzyme-based systems, could enable reactions under milder conditions. ijarsct.co.in The use of reusable heterogeneous catalysts, such as copper ferrite magnetic nanoparticles, could simplify purification and reduce waste. researchgate.net

Alternative Solvents and Reaction Conditions: Exploring reactions in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions, is a critical goal. nih.govrasayanjournal.co.inresearchgate.net Techniques such as microwave-assisted synthesis and ultrasonic production can dramatically shorten reaction times, increase yields, and reduce energy consumption. nih.govresearchgate.netnih.gov

Atom Economy: Designing synthetic pathways based on multicomponent reactions (MCRs) can maximize the incorporation of starting materials into the final product, thereby minimizing waste. rasayanjournal.co.innih.gov

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous or volatile organic solvents. | Employs safer solvents (water, ionic liquids) or solvent-free conditions. nih.govrasayanjournal.co.in |

| Catalysts | May use stoichiometric, non-recyclable reagents. | Focuses on recyclable heterogeneous catalysts or highly efficient biocatalysts. ijarsct.co.inresearchgate.net |

| Energy Input | Relies on conventional heating, often for extended periods. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. nih.gov |

| Reaction Design | Multi-step syntheses with isolation of intermediates. | Emphasizes one-pot, multicomponent reactions to improve efficiency and reduce waste. researchgate.netnih.gov |

| Feedstocks | Typically derived from petrochemical sources. | Aims to use renewable resources and precursors. ijarsct.co.in |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic interplay between the electron-withdrawing fluorine atom, the thiomethyl group, and the pyridine (B92270) ring suggests that this compound may exhibit novel reactivity. Future research should systematically explore its chemical behavior to uncover new transformations.

Potential avenues of exploration include:

C-H Activation: The fluorine substituent can influence the acidity and reactivity of the ring's C-H bonds, opening possibilities for regioselective C-H functionalization. cas.cn This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Sulfur Chemistry: The thiomethyl group is a versatile handle for further modification. Research into selective oxidation to the corresponding sulfoxide (B87167) and sulfone, or its use in cross-coupling reactions, could yield a diverse library of new compounds.

Radical Chemistry: Protocols involving carbon-centered radical intermediates could lead to selective fluorination or functionalization at positions that are difficult to access through traditional ionic pathways. cas.cn

Unconventional Transformations: Investigating the behavior of this molecule under photoredox catalysis, electrochemical synthesis, or mechanochemical conditions could reveal unprecedented reaction pathways.

Integration of Advanced Automation and Flow Chemistry in Synthesis

To accelerate the synthesis and optimization of reactions involving this compound, the integration of automation and continuous flow chemistry is essential. rsc.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comnih.govuc.pt

Future research in this area should focus on:

Multi-step Flow Synthesis: Developing telescoped, multi-step flow processes for the synthesis of this compound and its derivatives from simple precursors. rsc.orguc.pt This would minimize manual handling and purification steps, leading to a more efficient and reproducible manufacturing process. rsc.org

Automated Reaction Optimization: Combining flow reactors with in-line analytical tools (e.g., MS, NMR) and machine learning algorithms can enable the autonomous optimization of reaction conditions, rapidly identifying the ideal parameters for yield and purity. rsc.orgnih.gov

On-Demand Synthesis: Creating reconfigurable robotic flow systems capable of producing a library of this compound derivatives on demand, which would accelerate the drug discovery and material science research cycles.

Development of Machine Learning and AI-Driven Design Strategies

For this compound chemistry, future efforts should include:

Predictive Modeling: Developing ML models to predict the physicochemical and biological properties of novel derivatives. This involves creating a curated dataset of related compounds and using Quantitative Structure-Activity Relationship (QSAR) techniques to correlate chemical structures with activities. youtube.com

Retrosynthesis and Reaction Prediction: Employing AI algorithms to propose novel and efficient synthetic routes to complex target molecules derived from the this compound scaffold. These tools can also predict reaction outcomes and yields, reducing the number of failed experiments. elsevier.com

De Novo Design: Utilizing generative AI models to design entirely new molecules based on the this compound core that are optimized for specific biological targets or material properties. mdpi.com These systems can explore a vast chemical space to identify innovative structures that a human chemist might overlook. mdpi.com

| Application Area | AI/ML Tool | Objective |

|---|---|---|

| Design | Generative Models, Virtual Screening | Design novel molecules with desired properties and screen libraries for promising candidates. elsevier.com |

| Synthesis | Retrosynthesis Planners | Predict efficient synthetic routes and optimize reaction conditions. elsevier.com |

| Testing & Analysis | Predictive Models (QSAR) | Predict biological activity and toxicity; analyze large datasets to identify structure-activity relationships. elsevier.comyoutube.com |

Expanded Utility as a Modular Building Block for Complex Molecules

Fluorinated heterocyclic compounds are highly sought-after building blocks in the pharmaceutical and agrochemical industries due to their ability to enhance properties like metabolic stability and binding affinity. nih.govacs.orgossila.com this compound is a trifunctional scaffold that can be strategically modified at the fluorine, sulfur, or pyridine ring positions.

Future work should aim to:

Develop a Diverse Toolkit of Derivatives: Systematically create a library of functionalized derivatives, such as the corresponding boronic acid , halides, amines, and aldehydes. These pre-functionalized building blocks would serve as versatile starting points for a wide range of chemical transformations.

Application in Cross-Coupling Reactions: Extensively explore the use of these building blocks in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to construct complex molecular architectures.

Synthesis of Bioactive Molecules: Incorporate the this compound motif into known pharmacophores to investigate its impact on biological activity, potentially leading to the discovery of new drug candidates with improved properties. researchgate.netrsc.org

Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Studies

A fundamental understanding of how the specific arrangement of atoms in this compound influences its macroscopic properties is crucial for rational design. The presence of fluorine significantly alters the electronic structure, conformation, and intermolecular interactions of the molecule. rsc.orgfigshare.comnih.gov

An integrated approach is required:

Advanced Spectroscopy and Crystallography: Employing techniques like FT-IR, Raman spectroscopy, and single-crystal X-ray diffraction to experimentally determine the molecule's vibrational modes and solid-state packing. rsc.orgfigshare.com

Quantum Chemical Calculations: Using computational methods like Density Functional Theory (DFT) to model the electronic structure, molecular electrostatic potential, and frontier molecular orbitals. rsc.org This can provide insights into reactivity and intermolecular interactions that are difficult to probe experimentally.

Structure-Property Relationship (SPR) Studies: Systematically synthesizing a series of analogs and measuring key physicochemical properties (e.g., lipophilicity, acidity, permeability). researchgate.netmdpi.com By correlating these experimental results with computational models, a robust understanding of the SPR can be developed, enabling the future design of molecules with tailored properties. researchgate.net

常见问题

Q. What are the optimal synthetic routes for preparing 3-Fluoro-2-(thiomethyl)pyridine, and how can purity be maximized?

The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, substituting a halogen (e.g., bromine) at the 2-position of 3-fluoropyridine with a thiomethyl group via a thiol nucleophile (e.g., sodium thiomethoxide) under inert conditions (argon atmosphere) can yield the target compound. Optimization includes controlling reaction temperature (60–80°C) and using polar aprotic solvents like DMF or DMSO to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR confirms fluorine presence (δ ~ -110 to -120 ppm for aromatic F). NMR identifies thiomethyl protons (δ ~2.5 ppm, singlet) and pyridine ring protons (δ ~6.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW: 143.18 g/mol; [M+H] peak at m/z 144.1).

- IR : Stretching vibrations for C-F (1100–1200 cm) and C-S (600–700 cm) bonds confirm functional groups .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Oxidation of Thiomethyl Group : May form sulfoxide/sulfone byproducts. Mitigation: Use degassed solvents and reducing agents (e.g., TCEP).

- Ring Fluorine Displacement : Competing nucleophilic attack on the 3-fluoro position. Mitigation: Lower reaction temperature (≤60°C) and avoid strong bases .

Advanced Research Questions

Q. How does the thiomethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The thiomethyl group acts as a directing group, facilitating ortho-functionalization. For example, palladium-catalyzed coupling with aryl boronic acids preferentially occurs at the 4- or 6-position of the pyridine ring due to steric and electronic effects. Computational studies (DFT) suggest the sulfur atom’s lone pairs modulate electron density, enhancing metal coordination at specific sites .

Q. What role does the fluorine atom play in modulating electronic properties for medicinal chemistry applications?

Fluorine’s electronegativity increases the ring’s electron-deficient character, improving binding affinity to hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors). It also enhances metabolic stability by resisting oxidative degradation. SAR studies show fluorine substitution at the 3-position improves bioavailability compared to non-fluorinated analogs .

Q. How can this compound be utilized in developing bioactive molecules?

- Kinase Inhibitors : The compound serves as a core scaffold for ATP-binding site targeting. Derivatives with appended heterocycles (e.g., imidazopyridines) show nanomolar IC values against EGFR and VEGFR-2 .

- Antimicrobial Agents : Thiomethyl groups enhance membrane permeability, enabling activity against Gram-negative bacteria (e.g., E. coli MIC: 2–4 µg/mL) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Thermal Sensitivity : High temperatures during scale-up may degrade the thiomethyl group. Solution: Use flow chemistry for precise temperature control.

- Byproduct Formation : Large-scale reactions amplify impurities. Mitigation: In-line PAT (Process Analytical Technology) monitors reaction progress in real-time .

Methodological Considerations

Q. How should stability studies be designed for this compound under varying conditions?